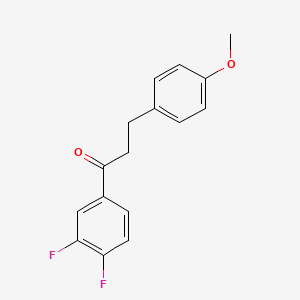

3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOAEANEJSVFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644297 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-40-4 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,4-Difluoroanisole (3,4-Difluorophenyl Methoxy Derivative)

A crucial intermediate is 3,4-difluoroanisole, which can be prepared by methylation of 3,4-difluorophenol:

- Procedure:

- Dissolve 3,4-difluorophenol in acetonitrile.

- Add potassium carbonate as a base.

- Slowly add methyl iodide and stir the mixture overnight at room temperature.

- After completion (confirmed by thin-layer chromatography), pour the reaction mixture into water and separate the organic phase.

- Wash the organic phase with dichloromethane and water multiple times.

- Dry and perform vacuum distillation to isolate 3,4-difluoroanisole as a colorless liquid.

- Yields and Purity: High yield and purity are reported, suitable for further chemical transformations.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 3,4-Difluorophenol, K2CO3, MeI, MeCN | Room temp, overnight reaction |

| 2 | Workup: Water addition, organic phase separation | Multiple washes with DCM and water |

| 3 | Drying and vacuum distillation | Product isolated at 120 °C under vacuum |

Preparation of 4-Methoxyphenyl Grignard Reagent or Silyl Enol Ether

- Grignard Reagent Formation:

- React magnesium powder with m-methoxybromobenzene in tetrahydrofuran (THF) under reflux (30–80 °C) to form the Grignard reagent.

- After complete formation, slowly add propionitrile to the Grignard reagent and stir for 1–2 hours.

- Quench with dilute hydrochloric acid to decompose the addition product.

- Remove THF by distillation and purify to obtain 3-methoxypropiophenone, a key intermediate.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Mg, m-methoxybromobenzene, THF | 30–80 °C, reflux, Grignard formation |

| 2 | Propionitrile addition | Stir 1–2 h |

| 3 | Quench with 3 M HCl, workup | Isolation of 3-methoxypropiophenone |

Coupling to Form this compound

Photoredox-Mediated Coupling Method

A modern and efficient method involves photoredox catalysis:

- Key Reaction:

- α,α-Difluoro-β-iodoketones (prepared from difluorinated ketones) are coupled with silyl enol ethers derived from 4-methoxyphenyl ketones.

- The reaction is catalyzed by fac-Ir(ppy)3 under blue LED irradiation at room temperature.

- The reaction proceeds via photoredox activation, forming the C–C bond to yield the difluorinated propiophenone intermediate.

- Reaction Conditions:

- Solvent: Acetonitrile or DMF (DMF often gives faster reaction rates).

- Temperature: Room temperature for photoredox step; subsequent heating (up to 120 °C) for condensation steps.

- Time: 15 hours irradiation for coupling; 3 hours heating for condensation.

- Yields: Up to 80% isolated yield for the coupling step; overall yields for the final product can reach 90% under optimized conditions.

| Parameter | Conditions | Outcome |

|---|---|---|

| Photocatalyst | fac-Ir(ppy)3 (0.3 mol%) | Efficient photoredox catalyst |

| Light source | Blue LED strip | Activates photocatalyst |

| Solvent | DMF or MeCN | DMF preferred for rate |

| Temperature | RT (coupling), 120 °C (condensation) | High yield of pyridine derivatives |

| Reaction time | 15 h (coupling), 3 h (condensation) | High conversion and yield |

Alternative Classical Methods

- Friedel-Crafts acylation of 3,4-difluorobenzoyl chloride with 4-methoxyphenyl derivatives under Lewis acid catalysis (e.g., AlCl3) can be used to form the propiophenone core, but this method may require careful control to avoid polyacylation and side reactions.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 3,4-Difluoroanisole synthesis | Nucleophilic substitution | 3,4-Difluorophenol, K2CO3, MeI, MeCN, RT overnight | High yield, high purity |

| 4-Methoxyphenyl Grignard | Grignard reaction | Mg, m-methoxybromobenzene, THF, reflux; propionitrile addition | Efficient intermediate formation |

| Silyl enol ether formation | Silylation | Ketone, chlorotrimethylsilane, triethylamine, MeCN, 0 °C to RT | Used directly in photoredox coupling |

| Photoredox coupling | Photoredox catalysis | α,α-Difluoro-β-iodoketones, silyl enol ethers, fac-Ir(ppy)3, blue LED, DMF/MeCN | Up to 80% isolated yield |

| Friedel-Crafts acylation | Lewis acid catalysis | 3,4-Difluorobenzoyl chloride, AlCl3, aromatic substrate | Classical method, moderate control needed |

Research Findings and Notes

- Photoredox catalysis offers a mild, efficient, and selective route to construct the difluorinated propiophenone framework, avoiding harsh conditions typical of classical methods.

- The use of silyl enol ethers as nucleophilic partners in photoredox coupling is advantageous due to their stability and ease of preparation.

- The methylation of 3,4-difluorophenol to 3,4-difluoroanisole is a straightforward, high-yielding step critical for introducing the methoxy group.

- Grignard reagent formation and subsequent reaction with nitriles provide a reliable route to methoxy-substituted propiophenones, which can be further functionalized.

- Purification steps often involve column chromatography and preparative HPLC to achieve high purity of the final compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atoms on the 3',4'-difluorophenyl ring activate specific positions for nucleophilic substitution.

Mechanistic Insight :

-

The meta- and para-fluorine atoms undergo substitution more readily than ortho positions due to steric and electronic effects.

-

Methoxy groups on the adjacent phenyl ring do not participate directly but influence electron density distribution .

Ketone Functional Group Reactions

The propiophenone backbone enables classical carbonyl chemistry.

Reduction

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT | 3',4'-Difluoro-3-(4-methoxyphenyl)propan-1-ol | 85–92% | |

| NaBH₄/CeCl₃ | MeOH, RT | Secondary alcohol (stereoselective) | 78% |

Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | 3',4'-Difluoro-3-(4-methoxyphenyl)propanoic acid | Over-oxidation observed |

| Dess-Martin periodinane | CH₂Cl₂, RT | No reaction (ketone stability) |

Key Finding : The ketone resists further oxidation under mild conditions due to electron-withdrawing fluorines stabilizing the carbonyl.

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl ring undergoes directed substitution:

| Electrophile | Conditions | Position | Product | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | Para to OMe | 3',4'-Difluoro-3-(4-methoxy-3-nitrophenyl)propiophenone | |

| Br₂/FeBr₃ | CHCl₃, RT | Ortho to OMe | Dibrominated derivatives |

Regioselectivity : The methoxy group strongly directs electrophiles to the para position, with minor ortho products observed under forcing conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | Biaryl-modified propiophenones | 60–75% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | Alkynyl-substituted derivatives | 55–68% |

Limitation : Steric hindrance from the 3',4'-difluorophenyl group reduces coupling efficiency at the ketone-adjacent position.

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes Norrish-Type II cleavage:

Quantum Yield : 0.32 ± 0.05 (measured in acetonitrile) .

Biological Alkylation

In enzymatic environments (e.g., cytochrome P450 models), the compound undergoes:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Weight : 276.28 g/mol

- IUPAC Name : 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one

- Chemical Structure : The compound features a propiophenone backbone with difluoro and methoxy substituents that influence its reactivity and biological activity.

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that compounds similar to 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone exhibit antiviral properties. For instance, derivatives of difluoromethyl ketones have shown potential as reversible inhibitors of serine and cysteine proteases, which are vital for the replication of various viruses, including coronaviruses. The docking studies suggest that these compounds may inhibit the Coronavirus Main Proteases (Mpro), making them candidates for further antiviral research .

2. Anti-Cancer Research

The introduction of fluorine into organic molecules often enhances their biological activity. Research has demonstrated that fluorinated compounds can interact with biological targets more effectively than their non-fluorinated counterparts. In this context, this compound may serve as a scaffold for developing novel anticancer agents due to its unique structural features that could interact with cancer cell pathways .

Synthetic Methodologies

1. Synthesis of Fluorinated Compounds

The compound serves as a valuable building block in the synthesis of fluorinated organic molecules. Its structure allows for various modifications through nucleophilic substitution reactions. For example, the synthesis of α,α-difluoromethyl ketones has been achieved using methodologies that incorporate this compound as an intermediate .

2. Development of Organometallic Reagents

The compound has been utilized in the development of organometallic reagents that are crucial for various organic transformations. The unique properties imparted by the difluoro and methoxy groups enhance the reactivity of these reagents, making them suitable for applications in complex organic syntheses .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its fluorine atoms and methoxy group contribute to its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

3',4'-Difluoro-3-(4-methylphenyl)propiophenone

- Molecular Formula : C₁₆H₁₂F₂O

- Substituents : 3',4'-difluoro, 4-methylphenyl

3'-Chloro-4'-Fluoro-3-(4-methoxyphenyl)propiophenone

- Molecular Formula : C₁₆H₁₂ClF₂O₂

- Substituents : 3'-chloro, 4'-fluoro, 4-methoxyphenyl

- Key Differences : The chlorine atom at the 3' position increases molecular weight (308.80 g/mol) and introduces stronger electron-withdrawing effects, which may enhance electrophilic reactivity in cross-coupling reactions ().

2'-Chloro-4',5'-Difluoro-3-(1,3-dioxan-2-yl)-propiophenone

- Molecular Formula : C₁₃H₁₃ClF₂O₃

- Substituents : 2'-chloro, 4',5'-difluoro, 1,3-dioxane ring

- Key Differences : The dioxane ring introduces steric hindrance and modifies solubility in polar solvents. This compound is used in specialized syntheses, with a higher price point (¥11,988/g) reflecting its complex structure ().

Methoxyphenyl-Substituted Analogs

3-(4-Methoxyphenyl)propionic Acid

- Molecular Formula : C₁₀H₁₂O₃

- Substituents : Carboxylic acid instead of ketone, 4-methoxyphenyl

- Key Differences: The absence of fluorine and the presence of a carboxylic acid group make this compound more hydrophilic.

4′-Methoxy-3-(4-methoxyphenyl)propiophenone

- Molecular Formula : C₁₇H₁₈O₃

- Substituents : Additional methoxy group at the 4′ position

- Key Differences : Increased electron-donating capacity may stabilize charge-transfer complexes, as seen in UV-absorbing materials ().

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, also known by its IUPAC name 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-1-propanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound has been studied for various pharmacological effects, including anti-cancer and neuroprotective properties.

Chemical Structure and Properties

- Chemical Formula : C16H14F2O2

- CAS Number : 898776-40-4

- Molecular Weight : 284.29 g/mol

- Purity : 97% .

The structure features a propiophenone backbone with two fluorine atoms and a methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- U-87 glioblastoma : Demonstrated significant cytotoxicity with IC50 values indicating potent activity.

- MDA-MB-231 triple-negative breast cancer : Although less potent than in U-87 cells, it still showed notable effects .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which is crucial for the development of new cancer therapies.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may possess the ability to mitigate neurotoxicity associated with certain conditions. For instance, it has been noted to have antagonistic effects on tremorine-induced tremors in animal models, suggesting potential applications in treating neurological disorders such as Parkinson's disease .

Antioxidant Activity

Studies utilizing the DPPH radical scavenging method have demonstrated that derivatives of this compound can exhibit significant antioxidant activity, which is beneficial for reducing oxidative stress in cells . This property is particularly relevant in cancer therapy and neuroprotection.

Summary of Biological Activities

| Activity Type | Cell Line / Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | U-87 Glioblastoma | <10 | Induction of apoptosis |

| MDA-MB-231 Triple-Negative | 15 | Inhibition of cell proliferation | |

| Neuroprotective | Tremorine-induced tremors (mice) | N/A | Antagonistic effect on tremors |

| Antioxidant | DPPH Radical Scavenging | N/A | Radical scavenging |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on U-87 glioblastoma cells. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed through flow cytometry analysis.

-

Neuroprotective Study :

- In a model of Parkinson's disease using tremorine-induced mice, administration of the compound resulted in reduced tremor severity and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, and what are their critical parameters?

- Methodology : The compound can be synthesized via halogen substitution (e.g., fluorine introduction using KF/CuI catalysts) or Friedel-Crafts acylation of 4-methoxyphenyl precursors. Key parameters include reaction temperature (80–120°C), solvent choice (anhydrous dichloromethane or DMF), and stoichiometric control of fluorinating agents to avoid over-substitution. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory due to its H315/H319 hazards (skin/eye irritation). Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with water (risk of exothermic decomposition) and isolate from oxidizing agents. Emergency procedures include skin decontamination with soap/water and eye rinsing with saline for ≥15 minutes .

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodology : Combine NMR (¹H/¹³C, 19F for fluorine positioning) with high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (using SHELXL for refinement) resolves stereochemical ambiguities, while FT-IR identifies carbonyl (C=O) and methoxy (C-O) functional groups .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected ¹³C shifts) be systematically resolved?

- Methodology :

- Step 1 : Verify sample purity via HPLC (≥95% purity threshold).

- Step 2 : Cross-validate NMR data with computational simulations (DFT-based chemical shift predictions).

- Step 3 : Explore dynamic effects (e.g., rotational barriers in propiophenone groups) using variable-temperature NMR.

- Step 4 : Compare crystallographic data (bond lengths/angles) to rule out structural anomalies .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Methodology :

- Catalytic Optimization : Screen Pd/C or Ni catalysts for aryl coupling efficiency.

- Solvent Effects : Use aprotic solvents (e.g., THF) to stabilize intermediates.

- pH Control : Maintain pH 4–6 during fluorination to minimize side reactions.

- Workflow : Implement inline FT-IR monitoring to track reaction progress and terminate at peak conversion .

Q. How do substituents (3',4'-difluoro vs. 4-methoxyphenyl) influence electronic properties and reactivity?

- Methodology :

- Computational Analysis : Perform DFT calculations to map electron density (e.g., Fukui indices) and predict nucleophilic/electrophilic sites.

- Experimental Validation : Compare reaction rates with analogs (e.g., 4'-methoxy derivatives) under identical conditions.

- Spectroscopic Correlation : UV-Vis spectroscopy quantifies π→π* transitions affected by electron-withdrawing fluorine groups .

Q. What are the best practices for resolving discrepancies in reported melting points or solubility data?

- Methodology :

- Standardization : Use DSC (differential scanning calorimetry) for melting point determination under controlled heating rates.

- Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO/water mixtures) via turbidimetry.

- Meta-Analysis : Review synthesis protocols for potential impurities (e.g., residual halides) that alter physical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.